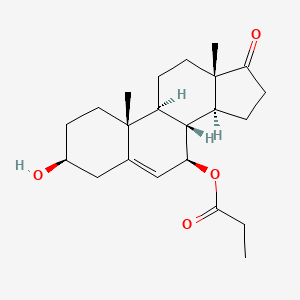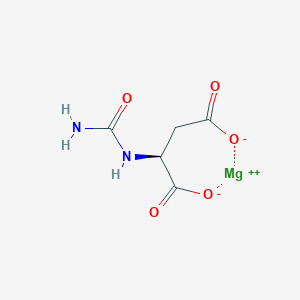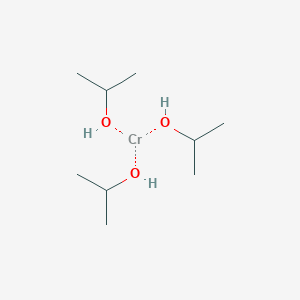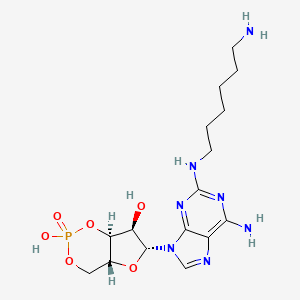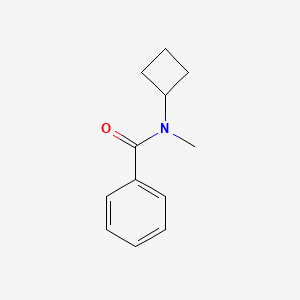
3-Methyl-4-propoxybutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-propoxybutan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a propoxy group attached to the fourth carbon and a methyl group attached to the third carbon of the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-propoxybutan-2-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with propyl alcohol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol replaces the hydrogen atom on the carbon adjacent to the carbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-propoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols corresponding to the original ketone.
Substitution: Compounds with different alkoxy or other substituent groups replacing the propoxy group.
Scientific Research Applications
3-Methyl-4-propoxybutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-propoxybutan-2-one involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors. The propoxy group may influence the compound’s solubility and ability to penetrate biological membranes, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-phenyl-2-butanone: Similar structure but with a phenyl group instead of a propoxy group.
4-Methoxymethoxy-3-methylbut-3-en-2-one: Contains a methoxymethoxy group instead of a propoxy group.
Uniqueness
3-Methyl-4-propoxybutan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its propoxy group provides different reactivity and solubility characteristics compared to similar compounds with other substituents.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-methyl-4-propoxybutan-2-one |
InChI |
InChI=1S/C8H16O2/c1-4-5-10-6-7(2)8(3)9/h7H,4-6H2,1-3H3 |
InChI Key |
KZGQWMQHPSKEPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
